molecular formula C7H8N4S B1446077 7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol CAS No. 1795069-05-4

7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol

Cat. No.: B1446077
CAS No.: 1795069-05-4
M. Wt: 180.23 g/mol
InChI Key: TXBUPLCLRKFSTQ-UHFFFAOYSA-N
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Description

7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring, with a thiol group attached at the 5-position and an ethyl group at the 7-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization and thiolation. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce various thioether derivatives.

Scientific Research Applications

7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can interfere with the cell cycle progression of cancer cells, leading to apoptosis or cell death . The molecular pathways involved include the disruption of phosphorylation events critical for cell division and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 7-position and the thiol group at the 5-position contributes to its unique reactivity and potential as a therapeutic agent.

Properties

IUPAC Name

7-ethyl-1H-[1,2,4]triazolo[4,3-c]pyrimidine-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-2-5-3-6-10-8-4-11(6)7(12)9-5/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBUPLCLRKFSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=S)N2C=NNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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